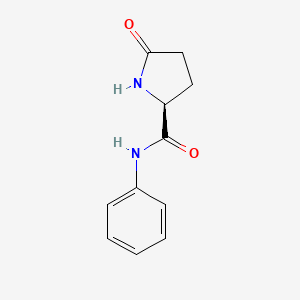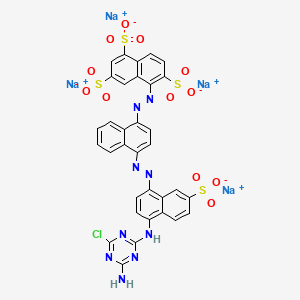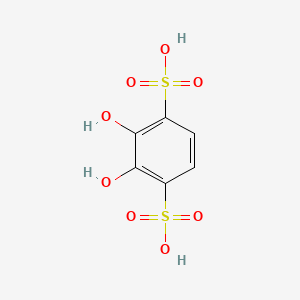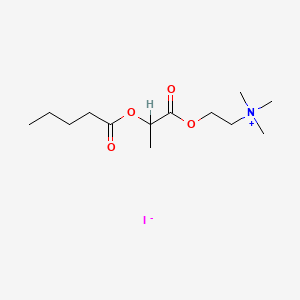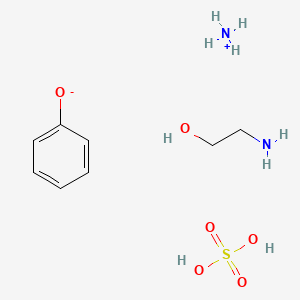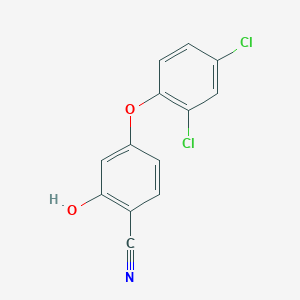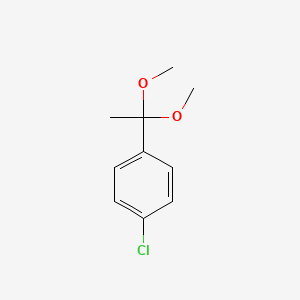
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where a chlorine atom and a 1,1-dimethoxyethyl group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- typically involves the chlorination of 1,1-dimethoxyethylbenzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-dimethoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acetal group.
Industrial Production Methods
Industrial production of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- may involve large-scale chlorination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The 1,1-dimethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the acetal group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of phenols, amines, or thiols.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or other reduced derivatives.
Scientific Research Applications
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the 1,1-dimethoxyethyl group can undergo hydrolysis or oxidation. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-4-(1,1-dimethylpropoxy)
- Benzene, 1-chloro-4-(phenylethynyl)
- Benzene, 1,4-dichloro-
Uniqueness
Benzene, 1-chloro-4-(1,1-dimethoxyethyl)- is unique due to the presence of the 1,1-dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain synthetic applications and research studies.
Properties
CAS No. |
72360-69-1 |
|---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-chloro-4-(1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
InChI Key |
HMTGPGBEDMHXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


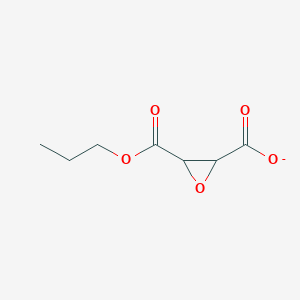

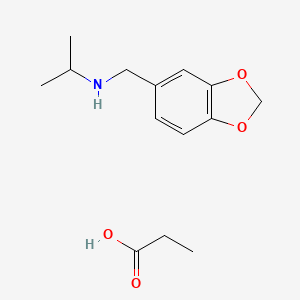
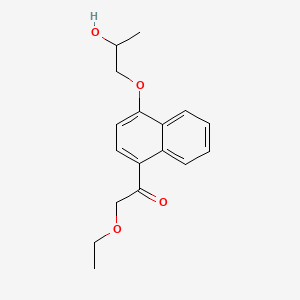

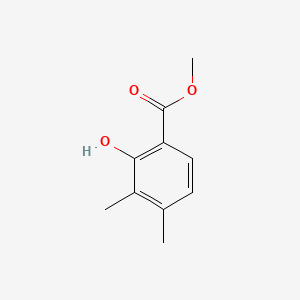
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)

